N-[1-(4-CHLOROPHENYL)PROPYL]-3-NITROBENZENE-1-SULFONAMIDE
Overview
Description
N-[1-(4-CHLOROPHENYL)PROPYL]-3-NITROBENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-CHLOROPHENYL)PROPYL]-3-NITROBENZENE-1-SULFONAMIDE typically involves a multi-step process:
Sulfonation: The nitrobenzene is then subjected to sulfonation using fuming sulfuric acid to introduce the sulfonamide group.
Alkylation: The final step involves the alkylation of the sulfonamide with 1-(4-chlorophenyl)propyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-CHLOROPHENYL)PROPYL]-3-NITROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl chain, leading to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of N-[1-(4-CHLOROPHENYL)PROPYL]-3-AMINOBENZENE-1-SULFONAMIDE.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of the propyl chain.
Scientific Research Applications
N-[1-(4-CHLOROPHENYL)PROPYL]-3-NITROBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of bacterial infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-CHLOROPHENYL)PROPYL]-3-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The sulfonamide moiety can inhibit the activity of enzymes involved in folate synthesis, which is crucial for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-CHLOROPHENYL)PROPYL]-3-AMINOBENZENE-1-SULFONAMIDE: A reduced form of the target compound with an amino group instead of a nitro group.
N-[1-(4-CHLOROPHENYL)PROPYL]-3-METHYLBENZENE-1-SULFONAMIDE: A similar compound with a methyl group instead of a nitro group.
Uniqueness
N-[1-(4-CHLOROPHENYL)PROPYL]-3-NITROBENZENE-1-SULFONAMIDE is unique due to the presence of both a nitro group and a sulfonamide moiety, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)propyl]-3-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-2-15(11-6-8-12(16)9-7-11)17-23(21,22)14-5-3-4-13(10-14)18(19)20/h3-10,15,17H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXMVPXZCCVIJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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